Cyclopropene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

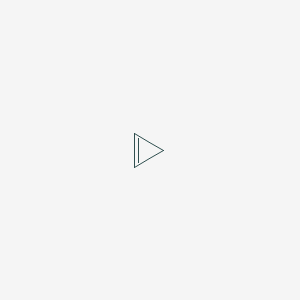

Cyclopropene is a cycloalkene that consists of cyclopropane having a double bond in the ring. The parent of the class of cyclopropenes. It is a cycloalkene and a member of cyclopropenes.

科学的研究の応用

Cyclopropene in Bioorthogonal Chemistry

Cyclopropene has been identified as a promising chemical reporter in bioorthogonal chemistry due to its small size and selective reactivity. It can be metabolically introduced into cell surface glycans and detected with covalent probes. This unique feature facilitates tagging diverse collections of biomolecules in vivo, making cyclopropene a valuable tool in the study of biological systems (Patterson et al., 2012).

Cyclopropene in Pyrolysis Studies

Cyclopropene's thermal decomposition has been extensively studied, revealing its complex decomposition mechanisms involving diradicals, vinylcarbenes, and vinylidenes. These findings contribute significantly to our understanding of hydrocarbon pyrolysis, emphasizing cyclopropene's role as an intermediate in various chemical rearrangements (Walsh, 2005).

Cyclopropene in Glycosylation Detection

Cyclopropene scaffolds have been improved for efficient detection of protein glycosylation. Their carbamate linkages are compatible with cellular biosynthetic pathways and exhibit rapid cycloaddition rates. This development enhances the ability to study glycans on cell surfaces and proteins, providing valuable insights into biological processes (Patterson et al., 2014).

Advances in Cyclopropene Chemistry

Recent progress in cyclopropene chemistry has introduced valuable synthetic approaches and applications. Cyclopropenes have shown versatile reactivity, making them useful in organic synthesis and other research areas. The synthesis, reactivity, and applications of cyclopropenes have been extensively reviewed, highlighting their growing importance in the field of chemistry (Vicente, 2016).

Cyclopropene in Intramolecular Reactions

Cyclopropenes exhibit versatile reactivity in the presence of transition metal catalysts, being involved in ring-opening reactions. The study of the reactivity of carbenoids from cyclopropenes in cyclopropanation and C-H insertion reactions has provided a wealth of information on the chemoselectivity and stereoselectivity of these processes. This research paves the way for new synthetic pathways involving cyclopropenes (Archambeau et al., 2015).

特性

CAS番号 |

2781-85-3 |

|---|---|

製品名 |

Cyclopropene |

分子式 |

C3H4 |

分子量 |

40.06 g/mol |

IUPAC名 |

cyclopropene |

InChI |

InChI=1S/C3H4/c1-2-3-1/h1-2H,3H2 |

InChIキー |

OOXWYYGXTJLWHA-UHFFFAOYSA-N |

SMILES |

C1C=C1 |

正規SMILES |

C1C=C1 |

その他のCAS番号 |

16165-40-5 |

同義語 |

cyclopropene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)

![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)